L-cystine

Descripción general

Descripción

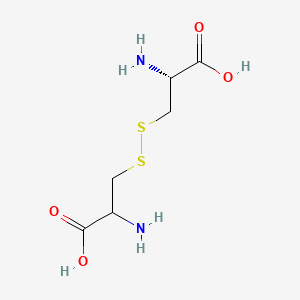

D-cistina: es la forma dimérica oxidada del aminoácido D-cisteína. Es un aminoácido que contiene azufre con la fórmula química (SCH₂CH(NH₂)CO₂H)₂. La D-cistina se forma mediante la oxidación de dos moléculas de D-cisteína, que se unen mediante un enlace disulfuro. Este compuesto juega un papel crucial en la estabilidad estructural de las proteínas y está involucrado en diversos procesos biológicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción:

Hidrólisis de ácido D-2,2-dimetiltiazolidina-4-carboxílico: Este método implica la hidrólisis de ácido D-2,2-dimetiltiazolidina-4-carboxílico para producir D-cistina.

Oxidación de D-cisteína: La D-cistina se puede sintetizar oxidando D-cisteína usando agentes oxidantes como el peróxido de hidrógeno o el yodo en una solución acuosa.

Métodos de producción industrial:

Análisis De Reacciones Químicas

Tipos de reacciones:

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, yodo.

Agentes reductores: Ditiotreitol, beta-mercaptoetanol.

Condiciones de reacción: Soluciones acuosas, pH controlado y condiciones de temperatura.

Productos principales:

Oxidación: D-cistina.

Reducción: D-cisteína.

Sustitución: Varios derivados de cisteína sustituidos.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

L-Cystine is primarily recognized for its therapeutic properties in medicine. It is involved in the synthesis of glutathione, a crucial antioxidant that protects cells from oxidative stress.

Key Pharmaceutical Uses:

- Antioxidant Therapy: this compound supplementation has been shown to enhance antioxidant defense mechanisms in patients suffering from chronic diseases, including cardiovascular and neurodegenerative disorders .

- Respiratory Health: It is utilized in formulations for treating chronic obstructive pulmonary disease (COPD) and bronchitis due to its mucolytic properties, helping to break down mucus in the airways .

- Cystinosis Treatment: In patients with cystinosis, a genetic disorder leading to cystine accumulation in cells, this compound transport studies have shown its potential to improve cellular uptake and mitigate symptoms associated with the disease .

Nutritional Applications

This compound is increasingly incorporated into nutritional supplements aimed at improving health outcomes.

Nutritional Benefits:

- Nutritional Therapy: It has been used in the nutritional rehabilitation of children with severe malnutrition, aiding in the restoration of glutathione levels .

- Hair Health: Clinical studies indicate that this compound can promote hair growth and reduce hair loss when included in dietary supplements .

Case Study: Nutritional Therapy for Ictus Patients

- A study demonstrated that this compound supplementation reduced the risk of cardiovascular accidents in post-stroke patients by enhancing antioxidant status and improving metabolic health .

Cosmetic Applications

The cosmetic industry utilizes this compound for its beneficial effects on skin and hair.

Cosmetic Uses:

- Skin Care Formulations: this compound is included in creams and serums for its skin-rejuvenating properties, helping to reduce oxidative damage and enhance skin elasticity .

- Hair Care Products: Its incorporation into shampoos and conditioners has been linked to improved hair strength and reduced breakage .

Food Industry Applications

In the food industry, this compound serves multiple functions:

Food Processing Uses:

- Flavoring Agent: It is used as a flavor enhancer due to its ability to impart umami flavors .

- Chelating Agent: this compound acts as a chelating agent that can bind metal ions, which is beneficial for food preservation .

Summary of Findings

The following table summarizes the various applications of this compound across different fields:

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Antioxidant therapy | Protects against oxidative stress |

| Respiratory health | Mucolytic effects for COPD | |

| Cystinosis treatment | Improves cellular cystine uptake | |

| Nutritional | Nutritional therapy for malnutrition | Restores glutathione levels |

| Hair health | Promotes hair growth | |

| Cosmetic | Skin care formulations | Reduces oxidative damage |

| Hair care products | Strengthens hair | |

| Food Industry | Flavoring agent | Enhances umami flavor |

| Chelating agent | Preserves food quality |

Mecanismo De Acción

Objetivos moleculares y vías:

Formación de enlaces disulfuro: La D-cistina forma enlaces disulfuro en las proteínas, contribuyendo a su estabilidad estructural.

Reacciones redox: Participa en reacciones redox, actuando como antioxidante y protegiendo las células del daño oxidativo.

Señalización celular: La D-cistina está involucrada en las vías de señalización celular, particularmente en el sistema nervioso, donde actúa como una molécula de señalización.

Comparación Con Compuestos Similares

Compuestos similares:

L-cistina: La forma dimérica oxidada de L-cisteína, similar en estructura pero diferente en quiralidad.

Cisteamina: Un compuesto relacionado que contiene un grupo tiol y se utiliza en aplicaciones similares.

N-acetilcisteína: Un derivado de la cisteína que se utiliza como medicamento y suplemento dietético.

Singularidad de la D-cistina:

Actividad Biológica

L-cystine, a dimeric form of the amino acid cysteine, plays a significant role in various biological processes. This article delves into its biological activity, including its metabolic pathways, health benefits, and clinical applications, supported by data tables and case studies.

1. Metabolism and Biochemical Role

This compound is formed by the oxidation of two cysteine molecules and serves as a critical component in protein synthesis and cellular metabolism. It is involved in the formation of disulfide bonds, which are essential for the structural stability of proteins.

1.1 Metabolic Pathways

- Oxidation: this compound can be oxidized from L-cysteine, which is crucial for maintaining cellular redox balance.

- Transport Mechanisms: The uptake of this compound at the blood-brain barrier (BBB) occurs via the xCT transporter system, which also facilitates the transport of glutamate. Studies indicate that this uptake is Na-independent and saturable, with a Michaelis-Menten constant (K) of 63.7 µM .

2. Health Benefits and Clinical Applications

This compound has been studied for its various health benefits, particularly in dermatology and respiratory health.

2.1 Dermatological Effects

A randomized controlled trial evaluated the effects of oral supplementation with this compound combined with reduced L-glutathione on skin pigmentation. Over 12 weeks, participants showed significant skin lightening effects compared to placebo groups .

| Group | Treatment | Skin Lightening Effect |

|---|---|---|

| 1 | Placebo | Minimal |

| 2 | This compound + Reduced L-Glutathione | Significant improvement |

| 3 | This compound alone | Moderate improvement |

2.2 Respiratory Health

This compound has been shown to enhance mucolytic activity in patients with chronic obstructive pulmonary disease (COPD). Its antioxidant properties help reduce oxidative stress in lung tissues, improving overall respiratory function .

3.1 Oral Halitosis Assessment

A case-control study assessed the efficacy of L-cysteine in differentiating the origin of oral halitosis. Patients using an L-cysteine solution showed a notable reduction in volatile sulfur compounds (VSCs) responsible for bad breath .

| Compound | Pre-Treatment Levels (%) | Post-Treatment Levels (%) |

|---|---|---|

| Sulfide | 5.40 | 48.64 |

| Methyl Mercaptan | 5.40 | 8.10 |

| Dimethyl Sulfide | 64.86 | 37.84 |

4. Research Findings

Recent studies highlight the potential therapeutic applications of this compound in various medical fields:

- Nutritional Therapy: In children with severe malnutrition, this compound supplementation restored glutathione levels, aiding recovery .

- Cardiovascular Health: Clinical trials suggest that this compound may reduce the risk of cardiovascular events in stroke patients .

5. Conclusion

This compound exhibits significant biological activity through its roles in metabolism, antioxidant defense, and clinical applications in dermatology and respiratory health. Ongoing research continues to explore its full potential as a therapeutic agent.

Propiedades

IUPAC Name |

(2S)-2-amino-3-[[(2S)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVWYRKDKASIDU-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)SSC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031752 | |

| Record name | Cystine D-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | D-Cystine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12090 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

349-46-2, 923-32-0, 56-89-3 | |

| Record name | D-Cystine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cystine D-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cystine DL-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cystine D-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX1RHN0Y0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYSTINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06681CV9GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.